Product packaging for Fmoc-5-methoxy-L-tryptophan(Cat. No.:CAS No. 460751-69-3)

Fmoc-5-methoxy-L-tryptophan

Cat. No.: B3138551
CAS No.: 460751-69-3
M. Wt: 456.5 g/mol
InChI Key: LOSXXKTXEHICBG-VWLOTQADSA-N
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Description

Overview of Tryptophan Analogues in Chemical Biology Research

Tryptophan analogues, a specific class of unnatural amino acids, are derivatives of tryptophan that hold a distinguished position in chemical biology and medicinal chemistry. nih.govacs.org They serve as biosynthetic precursors to a wide range of biologically active compounds, including those with anticancer, antibiotic, and immunosuppressant properties. acs.org The unique aromatic and hydrogen-bonding properties of the tryptophan indole (B1671886) ring make it a frequent participant in molecular interactions within proteins. iris-biotech.demdpi.com Modifying this ring system, as seen in 5-methoxy-L-tryptophan, allows researchers to fine-tune these interactions. iris-biotech.de

In chemical biology, tryptophan analogues are employed as probes to study protein structure, function, and interactions. nih.govacs.org For instance, introducing analogues with altered electronic properties can help elucidate the role of cation-π interactions or hydrogen bonds in protein stability and ligand binding. iris-biotech.demdpi.com They have been used as tools to investigate the enzymatic mechanism of enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. rsc.org

The synthesis of tryptophan analogues can be challenging, but biocatalytic methods using enzymes like tryptophan synthase (TrpS) are being developed to provide more direct and efficient access to a wide array of these valuable compounds. nih.govacs.org These analogues are not only used to study biological processes but also serve as starting materials for the chemical synthesis of complex natural products and novel drug candidates. acs.org For example, the synthesis of argyrin analogues with modified tryptophan residues has been used to explore the structural requirements for their antibacterial activity. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H24N2O5 B3138551 Fmoc-5-methoxy-L-tryptophan CAS No. 460751-69-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSXXKTXEHICBG-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc 5 Methoxy L Tryptophan and Its Derivatives

Strategies for the Preparation of Fmoc-5-methoxy-L-tryptophan

This compound is a crucial building block in peptide synthesis, valued for its role in creating complex peptides with enhanced biological activity. chemimpex.com The inclusion of a methoxy (B1213986) group on the tryptophan indole (B1671886) ring can improve the solubility and bioavailability of peptides, making it a significant component in drug discovery, particularly in the fields of oncology and neurology. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) Building Block Preparation

The primary method for preparing this compound involves the reaction of 5-methoxy-L-tryptophan with (9H-fluoren-9-yl)methyl 2,5-dioxopyrrolidine-1-carboxylate, commonly known as Fmoc-OSu. chemicalbook.com This reaction attaches the fluorenylmethoxycarbonyl (Fmoc) protecting group to the alpha-amino group of the amino acid. The Fmoc group is essential for Solid-Phase Peptide Synthesis (SPPS) as it provides temporary protection of the amine, which can be selectively removed under mild basic conditions, typically with piperidine (B6355638), to allow for the sequential addition of further amino acids to build a peptide chain. chemimpex.comsigmaaldrich.com

The use of Fmoc-protected amino acids like this compound is a cornerstone of modern peptide synthesis. nih.gov For tryptophan derivatives specifically, the use of an additional protecting group on the indole nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is often recommended to prevent side reactions during peptide assembly, particularly when arginine is also present in the sequence. sigmaaldrich.comadvancedchemtech.com The resulting Fmoc-Trp(Boc)-OH building block can lead to purer crude peptides and higher yields. advancedchemtech.com The quality of Fmoc-amino acid derivatives is critical for successful SPPS, with factors like optical purity and the absence of impurities such as free amino acids or acetic acid being paramount. nih.gov

The compatibility of this compound with various coupling reagents and solid supports simplifies the synthesis process, enabling the efficient production of complex peptide sequences. chemimpex.com Following the assembly of the peptide on the solid support, the final cleavage from the resin and removal of all side-chain protecting groups is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), often in the presence of scavengers to trap reactive cationic species. sigmaaldrich.com

Chiral Auxiliary-Facilitated Approaches for Tryptophan Analogues

The synthesis of enantiomerically pure tryptophan analogues, including those with a 5-methoxy substitution, can be achieved through methods employing chiral auxiliaries. These strategies are crucial for establishing the correct stereochemistry at the α-carbon of the amino acid.

One notable approach is the Strecker amino acid synthesis, which can be adapted with a chiral auxiliary. For instance, (S)-methylbenzylamine and its derivatives have been successfully used as chiral auxiliaries to produce various indole-substituted (S)-tryptophans. scispace.comrsc.org This method involves the reaction of an indole, an aldehyde, and the chiral amine to form an intermediate α-aminonitrile, which is then hydrolyzed to the corresponding α-amino acid. rsc.org While direct hydrolysis of the aminonitrile can be challenging, a two-step process involving conversion to an α-amino amide intermediate is often more effective. rsc.org The chiral auxiliary is later removed, for example, through acidolysis with TFA. scispace.com

Another powerful chiral auxiliary-based method is the Schöllkopf approach. This strategy has been employed for the synthesis of 5-methoxytryptophan (B613034) in a regiospecific manner. nih.gov The process involves the coupling of a suitably substituted indole derivative with the anion of a Schöllkopf chiral auxiliary, followed by hydrolysis to yield the desired tryptophan analogue. nih.gov This method provides a reliable route to optically active tryptophan derivatives.

The Pictet-Spengler reaction, a condensation reaction that forms a β-carboline from a tryptamine (B22526) and an aldehyde or ketone, can also be influenced by chiral auxiliaries to produce enantiomerically enriched products. mdpi.com L-tryptophan itself or its derivatives can serve as the chiral source, guiding the diastereoselectivity of the reaction. mdpi.com

Advanced Indole-Substitution and Derivatization Methodologies

Palladium-Catalyzed Synthesis of Unnatural Tryptophans

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the modular synthesis of highly functionalized indoles and, by extension, unnatural tryptophan derivatives. acs.orgnih.gov A one-pot synthesis of indoles can be achieved through the palladium-catalyzed annulation of ortho-haloanilines and aldehydes. acs.orgnih.gov

Specifically, the coupling of substituted o-iodoanilines with aldehydes can be performed under mild, ligandless conditions using palladium(II) acetate (B1210297) (Pd(OAc)₂) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in dimethylformamide (DMF) at 85 °C. acs.orgnih.gov For less reactive o-chloroanilines or o-bromoanilines, the use of a phosphine (B1218219) ligand such as X-Phos is necessary. acs.orgnih.gov

This methodology can be extended to the synthesis of ring-A-substituted tryptophans. By using a chiral aldehyde derived from L-glutamic acid, namely (S)-2-N,N-di-tert-butoxycarbonyl-5-oxopentanoate, a rapid and efficient route to these tryptophan analogues is established. acs.orgnih.govthieme-connect.com The reaction proceeds in good to excellent yields and, importantly, without racemization of the chiral center. acs.orgnih.gov This palladium-catalyzed heteroannulation provides a versatile and efficient method for accessing a variety of substituted tryptophan derivatives that are valuable for chemical biology and drug discovery. thieme-connect.comepfl.ch More recent developments include palladium-catalyzed C-H glycosylation to produce C-mannosyl tryptophan. chinesechemsoc.org

Regioselective Trifluoromethylthiolation of Tryptophan Residues in Peptides

The introduction of a trifluoromethylthio (SCF₃) group into amino acids and peptides is a valuable strategy for enhancing their hydrophobicity and modulating their biophysical properties. acs.orgresearchgate.net A method for the regioselective trifluoromethylthiolation of tryptophan residues has been developed, which can be applied both to Fmoc-protected tryptophan building blocks and directly to tryptophan residues within a peptide chain (late-stage functionalization). acs.org

The synthesis of Fmoc-protected trifluoromethylthiolated tryptophan (CF₃S-Trp) analogues can be achieved on a gram scale with high yields (77–93%). acs.orgresearchgate.net The electrophilic trifluoromethylthiolation reaction is typically performed using an electrophilic SCF₃ source in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH). acs.org

For the late-stage trifluoromethylthiolation of tryptophan-containing peptides, the reaction conditions can be optimized to achieve clean conversion and good yields. For example, using BF₃·OEt₂ activation at room temperature has been shown to be effective. acs.org The regioselectivity of the reaction on the indole ring of tryptophan can be controlled, and the position of the tryptophan residue within the peptide sequence (N-terminal, C-terminal, or internal) can influence the reaction's efficiency. acs.org

Table 1: Late-Stage Trifluoromethylthiolation of Tryptophan-Containing Peptides acs.org

Peptide SubstrateActivating AgentYield of CF₃S-Peptide
Fmoc-Trp-Phe-OMeBF₃·OEt₂74%
H-Trp-Phe-OMeBF₃·OEt₂80%
H-Gly-Trp-OHBF₃·OEt₂74%

This table summarizes the yields obtained for the late-stage trifluoromethylthiolation of various dipeptides containing a tryptophan residue.

This methodology provides a powerful tool for creating novel fluorinated peptides with enhanced properties for various applications, including the rational design of bioactive peptides. acs.orgresearchgate.net

Synthesis of Triazine Amino Acid Derivatives

Triazine-based unnatural amino acids represent a class of peptidomimetics with diverse biological properties. mdpi.com The synthesis of Fmoc-protected triazine amino acids allows for their incorporation into peptide chains using standard SPPS techniques. These derivatives can be designed to mimic the properties of natural amino acids like tryptophan or lysine. mdpi.com

A common synthetic route starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive precursor. nih.govmdpi.com Sequential nucleophilic substitution reactions allow for the controlled introduction of different functional groups onto the triazine ring. For instance, to create a hydrophobic Fmoc-triazine amino acid that mimics tryptophan, one position on the triazine ring can be substituted with an amino acid ester (e.g., methyl glycinate), another with a hydrophobic amine, and the third with an Fmoc-protected diamine. mdpi.com

The synthesis often involves a stepwise approach. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) can be reacted with an α-amino acid in the presence of a base like triethylamine (B128534) to form (4,6-dimethoxy-1,3,5-triazin-2-yl) amino acid derivatives. nih.gov Alternatively, cyanuric chloride can be sequentially reacted with different amines to build up the desired substitution pattern. nih.govmdpi.com Final steps typically involve the deprotection of one amine for Fmoc group installation and the hydrolysis of an ester to yield the free carboxylic acid required for peptide coupling. mdpi.com

These synthetic strategies provide access to a library of triazine-based amino acids with varying properties, which can be used to generate novel peptidomimetics with potential applications, for instance, as antimicrobial agents. mdpi.comnih.gov

Protective Group Chemistry in Fmoc-Based Synthesis

Protective group chemistry is a fundamental pillar of modern peptide synthesis, enabling the precise and controlled assembly of amino acids into complex peptide chains. The selection of an appropriate protecting group strategy is critical for achieving high yields and purity in the final product. In the context of synthesizing peptides containing modified residues such as 5-methoxy-L-tryptophan, the fluorenylmethyloxycarbonyl (Fmoc) based strategy is predominantly employed due to its mild reaction conditions and high efficiency. altabioscience.comnih.gov

Role of Fmoc Protecting Group in Selective Amine Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group used for the temporary protection of the α-amino group of an amino acid during peptide synthesis. wikipedia.orgamericanpeptidesociety.org Its primary role is to prevent the N-terminus of the amino acid from engaging in unwanted side reactions during the activation and coupling of its carboxylic acid group to the N-terminus of the growing peptide chain. americanpeptidesociety.org

The Fmoc group is introduced onto the amino acid, such as 5-methoxy-L-tryptophan, by reaction with reagents like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.org The resulting Fmoc-protected amino acid is stable under the conditions required for peptide bond formation. altabioscience.com

A key advantage of the Fmoc group is its stability towards acids and its lability towards bases. wikipedia.org This characteristic allows for its selective removal without disturbing acid-labile protecting groups that are often used for the side chains of other amino acids in the peptide sequence. nih.gov The deprotection is typically accomplished using a solution of a weak secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org The cleavage mechanism proceeds rapidly under these mild basic conditions. The high UV absorbance of the dibenzofulvene byproduct, which is released during deprotection, allows for real-time spectrophotometric monitoring of the reaction's completion. wikipedia.org

Orthogonal Deprotection Strategies in Modified Peptide Synthesis

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions, allowing for the deprotection of one functional group without affecting the others. nih.govfiveable.me The Fmoc/tBu (tert-butyl) strategy is a classic example of an orthogonal system and is the most widely used method in solid-phase peptide synthesis (SPPS). nih.govbeilstein-journals.org

This strategy employs two distinct types of protecting groups:

Temporary Nα-Protection : The base-labile Fmoc group is used for the temporary protection of the N-terminus of the incoming amino acid. beilstein-journals.org It is cleaved at each step of the synthesis to allow for the elongation of the peptide chain. wikipedia.org

Permanent Side-Chain Protection : Acid-labile groups are used for the "permanent" protection of reactive amino acid side chains. beilstein-journals.org For tryptophan itself, the indole nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions during synthesis. nih.govgoogle.com Other common acid-labile side-chain protecting groups include tert-butyl (tBu) for aspartic acid, glutamic acid, serine, threonine, and tyrosine, and triphenylmethyl (Trt) for asparagine, glutamine, and histidine. nih.gov

The orthogonality of this approach is crucial. The repeated deprotection of the Fmoc group with a base like piperidine does not affect the acid-labile side-chain protecting groups. nih.govbeilstein-journals.org These side-chain groups remain intact throughout the entire chain assembly process and are only removed at the final stage of the synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). altabioscience.com This strategy is particularly advantageous for creating modified peptides, as it is compatible with a wide range of sensitive functional groups, including post-translational modifications, that might not be stable under the harsher conditions of other strategies. nih.gov

A recent development has expanded the versatility of the Fmoc group by establishing a novel deprotection method using hydrogenolysis under mildly acidic conditions. nih.govacs.orgresearchgate.net This technique is valuable for the synthesis of complex peptides containing sensitive functionalities, such as electrophilic groups, that are incompatible with traditional basic deprotection conditions. nih.govresearchgate.net Remarkably, this method is also tolerant of N-Boc groups, further enhancing the flexibility of orthogonal synthetic designs. acs.org

Synthesis of N-methylated this compound

The synthesis of N-methylated amino acids is of significant interest as N-methylation can enhance the metabolic stability and conformational properties of peptides. The synthesis of N-methylated this compound, specifically targeting the indole nitrogen, requires a multi-step approach that carefully considers the protection of other reactive sites.

While a direct, one-pot synthesis from this compound is challenging due to the reactivity of the α-amino and carboxyl groups, plausible synthetic routes can be designed based on established methodologies for tryptophan derivatives. One such strategy involves a C–H activation approach, which has been successfully applied to the synthesis of N-methylated tryptophan derivatives. chim.it

A general synthetic pathway could be envisioned as follows:

Starting Material : The synthesis would begin with a suitably protected 5-methoxy-L-tryptophan derivative.

Coupling via C-H Activation : A palladium-catalyzed C–H activation reaction could be employed to couple the tryptophan derivative with a methylating agent. For instance, methods have been developed for coupling N-methylated alanine (B10760859) amides with 3-iodoindoles in the presence of a palladium catalyst, giving access to N-methylated tryptophan structures. chim.it

Deprotection and Fmoc Introduction : Following the key coupling step, any auxiliary or directing groups used for the C-H activation would be removed. The free α-amino group would then be protected with an Fmoc group using standard reagents like Fmoc-OSu under basic conditions to yield the final product, N-methylated this compound. rsc.org

This advanced synthetic methodology provides a pathway to novel building blocks like N-methylated this compound, which are valuable for constructing peptides with tailored properties for research and therapeutic development.

Applications in Peptide and Protein Engineering

Site-Specific Incorporation of Fmoc-5-methoxy-L-tryptophan Analogs

The precise insertion of modified amino acids like 5-methoxy-L-tryptophan into a peptide or protein sequence is a powerful tool for elucidating and engineering biological function.

The site-specific incorporation of unnatural amino acids (UAAs) into proteins in living organisms is achieved through the expansion of the genetic code. researchgate.net This technology relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which is engineered to recognize a unique codon, typically a stop codon like UAG (amber), and charge the tRNA with the desired UAA. nih.govresearchgate.net While this technology has been successfully used to incorporate over 70 different UAAs into proteins in various organisms, including E. coli, yeast, and mammalian cells, the direct genetic encoding of this compound is not typical, as the Fmoc protecting group is designed for chemical synthesis. researchgate.net

However, the underlying principles are directly applicable to the incorporation of 5-methoxy-L-tryptophan itself. For instance, researchers have successfully repurposed the native tryptophanyl-tRNA synthetase and tRNA pair from E. coli to incorporate tryptophan analogs such as 5-hydroxytryptophan (B29612) by functionally replacing the endogenous pair with its counterpart from Saccharomyces cerevisiae. nih.gov This strategy involves evolving an orthogonal tRNA synthetase that specifically recognizes and activates the unnatural amino acid, in this case, a tryptophan analog, and attaches it to an orthogonal tRNA that recognizes a nonsense or quadruplet codon. nih.govnih.gov This charged tRNA then delivers the UAA to the ribosome for incorporation into the growing polypeptide chain at a specific site designated by the unique codon. nih.gov The development of such orthogonal pairs is a key tool for understanding intricate molecular interactions and protein structures. nih.gov

The introduction of a 5-methoxy group to the indole (B1671886) ring of tryptophan can significantly influence the structure and, consequently, the function of a peptide or protein. Tryptophan residues are known to play a crucial role in stabilizing secondary structures and are often found at protein-protein interfaces. nih.gov The unique electronic and steric properties of the methoxy (B1213986) group can alter local hydrophobicity and hydrogen bonding capabilities, potentially leading to changes in peptide conformation.

Fluorescence spectroscopy is a powerful technique for probing such conformational changes, as the intrinsic fluorescence of the tryptophan indole ring is highly sensitive to its local environment. nih.govresearchgate.netspringernature.comunito.it A shift in the emission spectrum can indicate whether the residue is buried within a hydrophobic core or exposed to the solvent, providing insights into the peptide's folding and its interactions with other molecules, such as ligands or membranes. unito.itnih.gov For example, tryptophan residues buried in a hydrophobic protein pocket exhibit a blue-shifted fluorescence compared to those exposed to an aqueous environment. researchgate.net By incorporating 5-methoxy-L-tryptophan, researchers can introduce a sensitive probe to monitor these changes.

Functionally, these structural alterations can translate into modified binding affinities for receptors or other interacting partners. nih.gov The addition of the methoxy group can either enhance or diminish binding by altering the shape and electronic surface of the peptide, thereby affecting its ability to fit into a binding pocket. mdpi.com

Design and Synthesis of Bioactive Peptides and Analogues

This compound is a valuable building block in the solid-phase peptide synthesis (SPPS) of bioactive peptides with enhanced properties.

Several chemical modification strategies can be employed during SPPS to improve the therapeutic potential of peptides. These modifications aim to increase stability, bioavailability, and receptor affinity.

Lipidation : The covalent attachment of fatty acids to a peptide, known as lipidation, can enhance its interaction with cell membranes and serum albumin, thereby improving its pharmacokinetic profile. nih.govnih.gov This strategy has been successfully used in marketed peptide drugs. nih.gov The increased lipophilicity can also help to stabilize the peptide's conformation. nih.gov

Cyclization : Macrocyclization, the process of forming a cyclic peptide from a linear precursor, is a widely used strategy to improve peptide stability, selectivity, and affinity. nih.gov By constraining the peptide's conformation, cyclization can lock it into a bioactive shape, leading to enhanced receptor binding. mdpi.com Various cyclization chemistries can be applied, including the formation of amide bonds, thioether linkages, or through reactions like azide-alkyne cycloadditions. nih.govchemrxiv.org Recent developments include intramolecular crosslinking between a sulfonium group and a tryptophan residue to form a stable indole-C(sp³) bond. rsc.org

These strategies can be readily applied to peptides containing 5-methoxy-L-tryptophan, leveraging the unique properties of this modified amino acid to create novel therapeutics with improved performance.

The rise of antibiotic-resistant bacteria has spurred the development of novel antimicrobial agents, with antimicrobial peptides (AMPs) being a promising class. The properties of tryptophan, particularly its ability to interact with bacterial membranes, make it a key residue in many AMPs.

In a study focused on derivatives of the nodule-specific cysteine-rich (NCR) peptide NCR169C, researchers substituted the native tryptophan residues with various modified tryptophans, including 5-methoxy tryptophan. nih.govnih.gov The resulting analogs were tested for their antibacterial activity against a panel of ESKAPE pathogens, which are a group of bacteria known for their multidrug resistance. nih.govnih.gov The study found that while the parent peptide and its serine-substituted analog were active, the introduction of 5-methoxy tryptophan resulted in a peptide with notable activity against several clinically relevant bacteria. nih.govnih.gov

Peptide Analog Target Bacterium Minimum Inhibitory Concentration (MIC) in µM
NCR169C17–38C12,17/S-20W5-MeO Enterococcus faecalis > 100
Staphylococcus aureus 25
Klebsiella pneumoniae 12.5
Acinetobacter baumannii 50
Pseudomonas aeruginosa 100
Escherichia coli > 100
Listeria monocytogenes 12.5
Salmonella enterica 50

Table 1: Antibacterial activity of an NCR169C analog containing 5-methoxy-L-tryptophan against various bacterial strains. Data sourced from a study on substituted derivatives of NCR169C peptide. nih.gov

The argyrins are a family of macrocyclic peptides with known antibacterial properties. scispace.com The naturally occurring argyrins contain an unusual (S)-4-methoxy-tryptophan residue, which is crucial for some of their biological activities. scispace.com To explore the structure-activity relationships of this residue, researchers synthesized a series of argyrin analogues containing different tryptophan derivatives. scispace.comrsc.orgresearchgate.net

One of these analogues, designated 20g, incorporated (S)-5-methoxy-tryptophan in place of the native 4-methoxy version. scispace.comrsc.org This analogue was synthesized using Fmoc/tBu solid-phase synthesis followed by macrocyclization. scispace.comresearchgate.net The antibacterial activity of this and other analogues was evaluated against two Gram-negative bacteria, Pseudomonas aeruginosa and Proteus mirabilis. scispace.comrsc.org

The results showed that the argyrin analogue containing 5-methoxy-tryptophan (20g) retained antibacterial activity, albeit at a higher concentration than the parent compound, Argyrin A. scispace.comrsc.org In contrast, analogues with 5-chloro or 5-methyl substitutions on the tryptophan ring were essentially inactive. scispace.comrsc.org This finding indicates that while the position of the methoxy group is important, its presence is tolerated at the 5-position, offering a platform for the design of more potent and species-specific antibacterial agents. rsc.org

Compound Target Bacterium MIC50 (µM)
Argyrin A (20h) Pseudomonas aeruginosa PAO1 19.8 ± 1.6
Argyrin Analogue (20g) with (S)-5-methoxy-tryptophan Pseudomonas aeruginosa PAO1 90 - 100
Proteus mirabilis Hauser 1885 90 - 100

Table 2: Antibacterial activity of an Argyrin analogue containing (S)-5-methoxy-tryptophan compared to Argyrin A. Data sourced from a study on the synthesis of argyrin analogues. scispace.comrsc.org

Engineering Protein Conformation and Interaction Dynamics

The strategic substitution of natural amino acids with analogs like 5-methoxy-L-tryptophan allows for the fine-tuning of molecular interactions that govern protein folding and assembly. The methoxy group, introduced at the 5-position of the indole ring, provides a subtle yet significant modification that can alter the electronic and steric properties of the tryptophan side chain, thereby influencing protein conformation and binding dynamics.

The tryptophan indole side chain is frequently found at the interface of protein-protein interactions, contributing through hydrophobic contacts and hydrogen bonding. By incorporating 5-methoxy-L-tryptophan, researchers can systematically probe the contribution of these interactions. The methoxy group alters the electron density of the indole ring, which can modulate key edge-to-face and parallel-displaced π-stacking interactions that stabilize protein complexes.

Furthermore, the unique spectroscopic signature of 5-methoxy-L-tryptophan can be utilized as a probe. Tryptophan is naturally fluorescent, and modifications to the indole ring can shift its excitation and emission spectra, making it a sensitive reporter of its local microenvironment. Changes in fluorescence upon protein binding can provide quantitative data on binding affinities and kinetics. While specific studies detailing the use of this compound for this exact purpose are emerging, the principle is well-established with other tryptophan analogs. For example, systematic substitution with fluorinated tryptophan derivatives in tryptophan zipper peptides has been used to evaluate the energetic contributions of specific aromatic interactions to the stability of the folded structure nih.gov. This approach provides a framework for how 5-methoxy-L-tryptophan could be similarly applied to dissect complex protein interaction networks.

Incorporating modified amino acids into peptide substrates is a classic technique for studying enzyme mechanisms, active site architecture, and substrate specificity. Using this compound, peptides can be synthesized that act as substrates or inhibitors for tryptophan-metabolizing enzymes. The methoxy group serves as a chemical handle that can report on the catalytic process or alter binding in a predictable way.

For instance, the enzyme tryptophan indole lyase, which catalyzes the conversion of L-Tryptophan to indole, could be studied using a peptide containing 5-methoxy-L-tryptophan to understand how substitutions on the indole ring affect substrate recognition and turnover. The electronic perturbation caused by the methoxy group can influence the rate of key catalytic steps, providing insight into the reaction's transition state. This strategy allows for a detailed mapping of active site interactions and the elucidation of the chemical basis for enzyme catalysis.

Modulation of Peptide Biophysical Properties

The biophysical properties of a peptide, such as its hydrophobicity, solubility, and conformational stability, are critical to its biological function. The introduction of unnatural amino acids provides a powerful tool for rationally tuning these characteristics.

A well-established strategy for modulating peptide hydrophobicity involves the incorporation of fluorinated amino acids acs.org. Fluorine is highly electronegative and the carbon-fluorine bond is strong, yet fluorinated alkyl groups are surprisingly hydrophobic. This "superhydrophobic" effect can be exploited to enhance the stability of peptide structures or their ability to interact with hydrophobic targets like cell membranes.

Table 1: Impact of Tryptophan Analogue Incorporation on Peptide Hydrophobicity

Peptide Composition Amino Acid at Variable Position Observed Property Finding
Model Tripeptide (H2N-Ala-AA-Leu-OH) Tryptophan (Trp) Baseline Hydrophobicity Standard hydrophobic character for a natural aromatic amino acid.
Model Tripeptide (H2N-Ala-AA-Leu-OH) Trifluoromethylthiolated Tryptophan (CF3S-Trp) Chromatographic Hydrophobicity Index (φ0) A remarkable enhancement in local hydrophobicity was quantified. acs.org
Endomorphin-1 Analogue Trifluoromethylthiolated Tryptophan (CF3S-Trp) Biophysical Properties Demonstrates the potential of CF3S-containing amino acids for the rational design of bioactive peptides. acs.org

Spectroscopic Applications and Reporter Studies of Fmoc 5 Methoxy L Tryptophan

Advanced Spectroscopic Techniques in Research

Excitation-Emission Spectroscopy (EES)

Excitation-emission spectroscopy is a fundamental technique used to characterize the fluorescence properties of a molecule. An excitation-emission matrix (EEM), also known as a fluorescence fingerprint, provides a comprehensive overview of a compound's fluorescent behavior by mapping the emission intensity at various excitation and emission wavelengths.

Tryptophan typically exhibits an excitation maximum around 280 nm and an emission maximum that is highly dependent on the polarity of its surroundings, generally ranging from 300 nm to 350 nm. atlantis-press.com The methoxy (B1213986) group at the 5-position of the indole (B1671886) ring in Fmoc-5-methoxy-L-tryptophan is expected to cause a red-shift (a shift to longer wavelengths) in both the excitation and emission spectra compared to unsubstituted tryptophan. This is due to the electron-donating nature of the methoxy group, which extends the pi-conjugated system of the indole ring.

Table 1: Expected Excitation and Emission Maxima for Tryptophan Derivatives

Compound Expected Excitation Maximum (λex) Expected Emission Maximum (λem) Notes
L-Tryptophan ~280 nm ~350 nm (in water) Emission is highly solvatochromic. researchgate.netomlc.org
5-Hydroxytryptophan (B29612) Red-shifted compared to Tryptophan Red-shifted compared to Tryptophan A close analog to 5-methoxytryptophan (B613034). researchgate.net

Time-Resolved Fluorescence Investigations

Time-resolved fluorescence spectroscopy provides information about the excited-state lifetime of a fluorophore, which is the average time it spends in the excited state before returning to the ground state by emitting a photon. This technique is highly sensitive to the fluorophore's immediate environment and can reveal details about dynamic processes such as conformational changes, ligand binding, and protein folding.

The fluorescence decay of tryptophan and its derivatives is often complex and multi-exponential, indicating the presence of multiple conformational states or different local environments. These distinct lifetimes can be attributed to various quenching mechanisms and interactions with neighboring molecules.

For this compound, time-resolved fluorescence studies would be expected to reveal information about its rotational correlation time and fluorescence anisotropy, providing insights into its mobility and the rigidity of its local environment. The fluorescence lifetime of the 5-methoxy-indole moiety would be sensitive to factors such as solvent viscosity, temperature, and the presence of fluorescence quenchers.

While specific time-resolved fluorescence data for this compound is not extensively documented, studies on related compounds provide a basis for expected findings. The introduction of the methoxy group may influence the excited-state dynamics and, consequently, the fluorescence lifetime compared to native tryptophan.

Table 2: Representative Fluorescence Lifetimes for Tryptophan in Different Environments

Environment Fluorescence Lifetime Component 1 (τ1) Fluorescence Lifetime Component 2 (τ2) Notes
Aqueous Solution ~0.5 ns ~3.1 ns The two components are often attributed to different rotamers of the tryptophan side chain.

Two-Dimensional Infrared (2D IR) Spectroscopy for Structural Probing

Two-dimensional infrared (2D IR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules, particularly peptides and proteins, on a picosecond timescale. mit.edu It is analogous to 2D NMR but operates on the much faster timescale of vibrational transitions. wisc.edu By spreading the infrared spectrum across two frequency axes, 2D IR spectroscopy can reveal couplings between different vibrational modes, providing detailed information about molecular geometry and intermolecular interactions. wisc.edu

In the context of this compound, 2D IR spectroscopy can be used to probe the vibrations of the peptide backbone and the amino acid side chains. The amide I band (primarily the C=O stretch) of the peptide backbone is a particularly useful probe as its frequency is sensitive to the secondary structure (e.g., α-helix, β-sheet) and hydrogen bonding patterns. nih.gov

The Fmoc protecting group itself has characteristic infrared absorptions that can be monitored. Furthermore, isotopic labeling, such as the incorporation of ¹³C or ¹⁸O into the carbonyl groups of the peptide backbone or the Fmoc group, can be used to isolate specific vibrational modes and simplify the interpretation of complex 2D IR spectra. nih.gov This site-specific approach allows for the detailed investigation of local structure and dynamics around the this compound residue within a peptide sequence.

While 2D IR studies specifically focused on this compound are not prevalent, the methodology has been successfully applied to other Fmoc-protected amino acids and peptides. nih.govchemrxiv.org These studies demonstrate the utility of 2D IR in elucidating conformational heterogeneity and dynamics in peptide systems.

Table 3: Key Vibrational Modes for 2D IR Studies of Fmoc-Amino Acids

Vibrational Mode Typical Frequency Range (cm⁻¹) Structural Information Provided
Amide I (C=O stretch) 1600 - 1700 Secondary structure, hydrogen bonding. nih.gov
Fmoc group (C=O stretch) ~1720 - 1760 Probing the protecting group environment.

Advanced Bioconjugation and Chemical Tagging Strategies

Chemoselective Functionalization of Tryptophan Analogues

The selective chemical modification of proteins is a powerful tool for studying biological systems and creating novel therapeutics. nih.gov Tryptophan, being the rarest of the 20 canonical amino acids, presents an ideal target for site-selective modification. nih.gov The inherent reactivity of its electron-rich indole (B1671886) side chain allows for specific chemical functionalization. nih.gov

The introduction of a methoxy (B1213986) group at the 5-position of the tryptophan indole ring further increases its electron density, enhancing its reactivity towards specific chemical transformations. This makes 5-methoxytryptophan (B613034) an attractive unnatural amino acid for targeted bioconjugation. The enriched π-electron system of the indole can be targeted by various chemoselective reactions that are often incompatible with other amino acid side chains. nih.govacs.org

Modern functionalization techniques, such as photocatalytic C-H functionalization, have emerged as effective methods for modifying complex peptides containing electron-rich residues like tryptophan. nih.gov For example, photocatalytic processes can enable the C2-alkylation of tryptophan residues under mild conditions, demonstrating tolerance for a wide array of functional groups present in peptides. nih.govrsc.org Another approach involves photoinduced electron transfer (PET) between the tryptophan side chain and an electron-responsive reagent, allowing for selective labeling without the need for catalysts or organic solvents. acs.orgnih.gov

Oxidative coupling reactions represent a key strategy for the bioconjugation of electron-rich aromatic amino acids. While much of the foundational work has been demonstrated on analogs like 5-hydroxytryptophan (B29612), the principles are directly applicable to 5-methoxytryptophan due to its similar electronic properties. These methods typically involve the use of a mild oxidant to generate a reactive intermediate from the modified tryptophan residue, which then couples with a chosen nucleophilic partner.

Furthermore, transition-metal catalysis offers a pathway for the site-selective functionalization of tryptophan residues. Palladium-catalyzed C–H activation, for instance, has been used for the C2-arylation of tryptophan in aqueous media, demonstrating high selectivity even within complex peptide and protein scaffolds. researchgate.netrsc.orgsemanticscholar.org Such redox-based strategies provide a versatile toolkit for attaching probes, tags, or other functional molecules to specific sites within a biomolecule. nih.gov

Development of Site-Selective Labeling Methods

Achieving site-selectivity is paramount in protein modification to ensure homogeneity and preserve biological function. cam.ac.uk The development of methods to incorporate unnatural amino acids at specific positions has been a significant advance in this field.

Genetic code expansion is a powerful technique that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins during translation. This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the desired nCAA. While the genetic incorporation of 5-methoxytryptophan is not yet widely documented, this strategy has been successfully applied to the closely related analog, 5-hydroxytryptophan. By supplying 5-hydroxytryptophan to an engineered expression system, it can be incorporated into a target protein at a predefined site, providing a unique chemical handle for subsequent, highly specific bioconjugation reactions. This same principle could be applied to incorporate 5-methoxytryptophan, allowing its unique reactivity to be exploited for targeted protein modification.

The ability to introduce two distinct labels onto a single protein is crucial for advanced applications such as Förster resonance energy transfer (FRET) studies. A dual-labeling strategy can be devised by combining the site-specific incorporation of an unnatural amino acid with an orthogonal labeling method targeting a natural amino acid. For example, a protein could be engineered to contain a single 5-methoxytryptophan residue and a single cysteine residue. The 5-methoxytryptophan could be functionalized using a specific indole-targeting chemistry, while the cysteine residue is simultaneously or sequentially labeled using traditional thiol-reactive chemistry (e.g., with a maleimide-functionalized probe). This approach allows for the precise installation of two different probes, enabling the study of protein dynamics and interactions with high precision.

Radiochemical Analogues for Preclinical Imaging Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo. mdanderson.orgresearchgate.net Tryptophan and its analogs are of significant interest as PET tracers for monitoring tryptophan metabolism, which is often dysregulated in diseases such as cancer. nih.gov

Researchers have developed novel 5-methoxy-tryptophan-based PET agents by employing photoredox radiofluorination to introduce the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). nih.gov This method allows for the synthesis of ¹⁸F-labeled analogs under mild conditions. Specifically, 4-[¹⁸F]F-5-OMe-tryptophan (L-[¹⁸F]T13) and 6-[¹⁸F]F-5-OMe-tryptophan (L-[¹⁸F]T18) have been synthesized and evaluated. nih.gov The development of such tracers is crucial, as other radiolabeled tryptophan analogs can be limited by complicated synthesis processes. nih.gov

In preclinical studies using mouse models with B16F10 melanoma, the L-[¹⁸F]T13 tracer demonstrated significant tumor uptake and good imaging contrast, suggesting its potential for monitoring conditions where tryptophan metabolism is a key factor. nih.gov These findings highlight the promise of 5-methoxytryptophan derivatives as scaffolds for developing new radiopharmaceuticals for diagnostic imaging. nih.govnih.gov

Synthesis and Preclinical Performance of ¹⁸F-Labeled 5-Methoxy-L-Tryptophan Analogues nih.gov
CompoundRadiochemical Yield (RCY, Decay Corrected)Radiochemical Purity (RCP)Enantiomeric Excess (ee)Tumor Uptake in B16F10 Model (%ID/g)
L-[¹⁸F]T13 (4-F-5-OMe-Trp)32.4 ± 4.1%≥ 98.0%≥ 99.0%9.58 ± 0.26
D-[¹⁸F]T13 (4-F-5-OMe-Trp)29.2 ± 3.2%≥ 98.0%≥ 99.0%Not Reported
L-[¹⁸F]T18 (6-F-5-OMe-Trp)2.9 ± 1.5%≥ 98.0%≥ 99.0%Not Reported
D-[¹⁸F]T18 (6-F-5-OMe-Trp)2.6 ± 0.5%≥ 98.0%≥ 99.0%Not Reported

Synthesis of Radiolabeled Tryptophan Analogues (e.g., ¹⁸F-labeled)

The development of radiolabeled tryptophan analogues for positron emission tomography (PET) imaging often involves complex multi-step synthetic processes. nih.govnih.gov While direct radiolabeling of the electron-rich indole ring of tryptophan can be challenging, recent advancements have led to more efficient methods. nih.govnih.gov One such approach is photoredox radiofluorination, which provides a simpler route to novel tryptophan-based PET agents. nih.gov

The synthesis of ¹⁸F-labeled 5-methoxy-L-tryptophan analogues, such as 4-[¹⁸F]Fluoro-5-methoxy-L-tryptophan (L-[¹⁸F]T13) and 6-[¹⁸F]Fluoro-5-methoxy-L-tryptophan (L-[¹⁸F]T18), serves as a prime example. The process begins with the synthesis of the necessary precursors, which can be derived from starting materials like Fmoc-5-methoxy-L-tryptophan. The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial in peptide synthesis and can be employed to protect the amino group of the tryptophan derivative during the initial synthetic steps. chemimpex.com

Once the precursor molecule is synthesized, the introduction of the fluorine-18 (¹⁸F) radionuclide is achieved. In the case of L-[¹⁸F]T13 and L-[¹⁸F]T18, photoredox radiofluorination is utilized. nih.gov This method has demonstrated the ability to produce these ¹⁸F-labeled analogues with notable radiochemical yields (RCYs), high radiochemical purity (RCP), and excellent enantiomeric excess (ee). nih.gov Following the radiolabeling step, any protecting groups, such as Boc (tert-butyloxycarbonyl), are removed to yield the final radiolabeled tryptophan analogue. nih.gov

Below is a table summarizing the radiochemical data for the synthesis of L-[¹⁸F]T13 and L-[¹⁸F]T18.

RadiotracerRadiochemical Yield (RCY, Decay Corrected)Radiochemical Purity (RCP)Enantiomeric Excess (ee)
L-[¹⁸F]T1345.6 ± 3.2% (for L-[¹⁸F]12, the protected precursor)≥ 98.0%≥ 99.0%
L-[¹⁸F]T182.6 ± 0.5% to 32.4 ± 4.1% (range for various analogues)> 98.0%≥ 99.0%

Evaluation of Imaging Probe Characteristics in Non-Human Models

The evaluation of newly synthesized radiolabeled tryptophan analogues in non-human models is a critical step in determining their potential as PET imaging agents. These preclinical studies provide essential information on the biodistribution, tumor uptake, and in vivo stability of the radiotracers. nih.gov

Small animal imaging studies, typically in mice bearing tumor xenografts, are conducted to assess the imaging probe's characteristics. nih.gov For instance, the ¹⁸F-labeled 5-methoxy-L-tryptophan analogue, L-[¹⁸F]T13, was evaluated in B16F10 tumor-bearing mice. nih.gov The results demonstrated significant tumor uptake and good imaging contrast. nih.gov

The biodistribution of the radiotracer is quantified by measuring the percentage of the injected dose per gram of tissue (%ID/g) in various organs and the tumor at different time points post-injection. This data reveals the tracer's accumulation in the target tissue (tumor) relative to background tissues, which is crucial for clear imaging.

The in vivo performance of L-[¹⁸F]T13 in B16F10 tumor-bearing mice is summarized in the table below.

RadiotracerAnimal ModelTumor Uptake (%ID/g)Key Findings
L-[¹⁸F]T13B16F10 tumor-bearing mice9.58 ± 0.26Prominent tumor uptake and good contrast.
D-[¹⁸F]T18B16F10 tumor-bearing mice5.78 ± 0.68 (at 0.5h)Prominent tumor uptake and high contrast.

These preclinical evaluations are vital for selecting the most promising candidates for further development as clinical PET imaging agents for various human diseases, including cancer. nih.govsemanticscholar.org

Computational and Theoretical Investigations

Molecular Modeling and Simulation of Fmoc-5-methoxy-L-tryptophan Containing Systems

Molecular modeling and simulation techniques, particularly molecular dynamics (MD), are instrumental in exploring the dynamic behavior and interaction of peptides. While specific public-domain simulations focusing exclusively on this compound are not extensively documented, the principles governing Fmoc-peptide self-assembly have been well-studied using other amino acid conjugates, providing a strong framework for understanding its behavior.

Computational studies on Fmoc-dipeptides like Fmoc-diphenylalanine (Fmoc-FF) and Fmoc-dialanine (Fmoc-AA) reveal that the self-assembly process is driven by a combination of non-covalent interactions. nih.govresearchgate.net Molecular dynamics simulations have shown that the fluorenyl groups are a primary driving force for aggregation, stacking together through π-π interactions to form a stable hydrophobic core. nih.govresearchgate.net This process occurs rapidly, with peptides organizing into well-ordered cylindrical nanostructures. researchgate.net

These simulations highlight several key interactions that would also govern the assembly of systems containing this compound:

Aromatic Stacking : The Fmoc groups stack in the center of the fibril structures. nih.gov The indole (B1671886) ring of the tryptophan residue would further contribute to these aromatic stacking interactions.

Amphiphilicity : The assembled structures often present an amphiphilic surface, with the hydrophobic Fmoc core shielded from the aqueous environment by the more hydrophilic amino acid residues. nih.gov This amphiphilicity is key to the formation of higher-order structures like nanofibers. nih.gov

In these models, the peptide backbone, such as in dialanine, tends to adopt an extended conformation rather than forming classic β-sheet-like structures, suggesting that the aromatic stacking interactions of the Fmoc group are the primary organizing principle for these short, conjugated peptides. nih.gov

Table 1: Key Interactions in Fmoc-Peptide Self-Assembly from Molecular Simulations

Interaction Type Participating Groups Role in Self-Assembly Primary Simulation Finding
π-π Stacking Fmoc groups, Tryptophan indole ring Drives initial aggregation and forms a stable core Fmoc groups stack in the center of the nanofibril. nih.govresearchgate.net
Hydrogen Bonding Peptide backbone, Water molecules Stabilizes the overall fibril structure Important for structural integrity, including water bridges. nih.govresearchgate.net
Hydrophobic Effect Fmoc groups, Amino acid side chains Sequesters nonpolar groups away from water Leads to the formation of a hydrophobic core. nih.gov

In Silico Design of Modified Peptides and Proteins with Enhanced Properties

In silico methods are pivotal in the rational design of peptides and proteins with enhanced stability, bioavailability, and binding affinity. mdpi.com The incorporation of modified amino acids like 5-methoxy-L-tryptophan is a key strategy in this process, and computational tools can predict the impact of such modifications.

The design process often involves sequence-based and structure-based approaches. mdpi.com Computational platforms can model how the introduction of this compound would alter a peptide's physicochemical properties, such as its charge, hydrophobicity, and conformation. researchgate.net For instance, the methoxy (B1213986) group on the tryptophan indole ring can influence drug-target interactions and improve pharmacokinetic properties. nih.govsciencedaily.com

Late-stage modification of peptides is an emerging strategy where computational tools can guide the diversification of native peptide structures. nih.gov By modeling the introduction of different functional groups onto the tryptophan residue, researchers can predict their effects on bioactivity and stability. This allows for the creation of extensive virtual libraries of peptide analogs for screening before undertaking costly and time-consuming synthesis. nih.govsciencedaily.com

Key computational approaches in this area include:

Homology Modeling and Molecular Docking : To predict the 3D structure of a peptide and how it binds to its biological target. This allows for the rational design of modifications to enhance binding affinity. mdpi.com

Molecular Dynamics (MD) Simulations : To assess the stability of modified peptides and peptide-protein complexes, providing insights into how modifications like the 5-methoxy group affect conformational flexibility and interaction dynamics. nih.govbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) : To build models that correlate structural features with biological activity, guiding the design of new peptides with improved properties.

The use of this compound in solid-phase peptide synthesis allows for the precise placement of this modified residue within a peptide sequence, a process that can be guided by these in silico design principles to achieve desired therapeutic characteristics. chemimpex.com

Table 2: Computational Tools and Their Application in Peptide Design

Computational Method Application in Peptide Design Relevance for 5-methoxy-L-tryptophan
Molecular Docking Predicts binding modes of peptides to target proteins. Assesses how the 5-methoxy group influences binding pocket interactions.
Molecular Dynamics (MD) Simulates the dynamic behavior and stability of peptides. Evaluates the conformational impact of the modified tryptophan residue. nih.gov
Free Energy Calculations Estimates the binding affinity of peptide-protein complexes. Quantifies the change in binding energy resulting from the modification. biorxiv.org
QSAR Modeling Correlates chemical structure with biological activity. Develops predictive models for designing peptides with enhanced potency.

Structure-Activity Relationship (SAR) Studies through Computational Analysis

Computational analysis is essential for elucidating the structure-activity relationships (SAR) that govern the biological effects of molecules like 5-methoxy-L-tryptophan. By systematically analyzing how structural modifications affect biological activity, computational methods can build predictive models to guide the design of new therapeutic agents. uni-bonn.de

The 5-methoxy substitution on the tryptophan indole ring is known to be a critical determinant of biological activity, particularly in its interaction with serotonin (B10506) receptors. chemimpex.com Computational SAR studies can explore this by:

Building Pharmacophore Models : Identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for binding to a specific target. The methoxy group can significantly alter the electronic and steric properties of the indole ring, influencing these interactions.

Developing 3D-QSAR Models : Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to create 3D models that relate the steric and electrostatic fields of a molecule to its biological activity. mdpi.com Such models could precisely map how the position and nature of substituents on the tryptophan ring influence target affinity and efficacy.

Machine Learning and Deep Learning : Modern computational approaches use advanced algorithms to analyze large datasets of compounds and identify complex SAR patterns that are not apparent from simpler models. mdpi.com

Studies on tryptophan metabolites have shown that 5-methoxytryptophan (B613034) (5-MTP) possesses anti-inflammatory and anti-cancer properties, for instance, by controlling the expression of COX-2. nih.govresearchgate.net Computational SAR can be employed to understand the molecular basis of these effects. For example, docking studies could investigate the binding of 5-MTP to key regulatory proteins, while QSAR models could be developed by comparing its activity to other tryptophan derivatives to identify the structural features essential for its therapeutic action. nih.govresearchgate.net This knowledge is invaluable for designing novel anti-inflammatory or anti-cancer agents based on the 5-methoxytryptophan scaffold.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Tryptophan Analogues

The synthesis of tryptophan analogues is a cornerstone for their application in various fields. While classical methods exist, the demand for greater efficiency, stereoselectivity, and molecular diversity drives the development of new synthetic strategies.

Current research focuses on several promising avenues. One approach is the refinement of methods like the Strecker amino acid synthesis, which can be adapted to produce a variety of indole-substituted (S)-tryptophans from corresponding indoles using chiral auxiliaries. rsc.orgrsc.org This method has been successfully used to generate a range of enantiomerically pure (S)-Fmoc-tryptophan analogues for subsequent use in solid-phase peptide synthesis (SPPS). rsc.org

Enzymatic synthesis represents another powerful strategy. Directed evolution has been applied to enzymes like Tryptophan Synthase (TrpB) to create catalysts capable of synthesizing previously inaccessible tryptophan analogues. acs.org These engineered enzymes can utilize readily available indole (B1671886) analogues and serine as starting materials, offering a green and highly enantioselective route to complex products. acs.org The key advantage of biocatalysis is the ability to install the chiral amino acid moiety with near-perfect stereochemistry, often the most challenging step in chemical synthesis. acs.org

Furthermore, late-stage diversification of peptides containing tryptophan is a rapidly advancing area. nih.govsciencedaily.com New methods are being developed for the catalyst-free, site-selective modification of tryptophan residues already within a peptide sequence. nih.govsciencedaily.commiragenews.com These techniques, such as C2-sulfenylation, allow for the introduction of a wide array of functional groups, enabling the fine-tuning of a peptide's properties even after its initial synthesis. nih.govsciencedaily.com This is particularly valuable for improving the pharmacokinetic properties of therapeutic peptides. nih.gov

Table 1: Comparison of Synthetic Methodologies for Tryptophan Analogues
MethodologyDescriptionKey AdvantagesRepresentative Research Findings
Chiral Auxiliary-Facilitated Strecker SynthesisA method for producing indole-substituted (S)-tryptophans from indoles using chiral reagents like (S)-methylbenzylamine. rsc.orgrsc.orgProvides access to enantiomerically pure analogues; compatible with subsequent Fmoc protection for SPPS. rsc.orgSuccessfully synthesized eight optically pure (S)-tryptophan analogues for the convergent synthesis of the antibacterial agent argyrin A. rsc.orgrsc.org
Enzymatic Synthesis (Directed Evolution of TrpB)Utilizes engineered Tryptophan Synthase (TrpB) enzymes to catalyze the formation of tryptophan analogues from serine and indole derivatives. acs.orgHigh enantiopurity; uses unprotected starting materials; operates under mild, aqueous conditions. acs.orgGenerated a suite of TrpB catalysts for the synthesis of previously intractable analogues substituted at the 4-, 5-, 6-, and 7-positions. acs.org
Late-Stage Peptide ModificationPost-synthesis modification of tryptophan residues within a peptide chain, for example, via catalyst-free C2-sulfenylation. nih.govsciencedaily.comAllows for diversification of native peptides; can improve bioactivity and serum stability. nih.govsciencedaily.comDemonstrated on 15 therapeutic peptides, improving the properties of melittin (B549807) analogs. nih.gov

Expanding the Repertoire of Peptide and Protein Engineering Applications

Fmoc-5-methoxy-L-tryptophan and similar analogues are instrumental in peptide and protein engineering, enabling the creation of biomolecules with novel or enhanced functions. chemimpex.com The incorporation of modified tryptophan residues can significantly impact a peptide's bioactivity, stability, and solubility, making it a valuable strategy in drug discovery. chemimpex.com

The Fmoc protecting group is central to modern Solid-Phase Peptide Synthesis (SPPS), a technique that allows for the stepwise assembly of peptide chains. rsc.orgnih.gov The availability of high-quality Fmoc-protected amino acid derivatives, including modified tryptophans, has been crucial for the synthesis of complex therapeutic peptides. nih.gov The introduction of a 5-methoxy group, for instance, can alter the electronic and steric properties of the tryptophan side chain, potentially enhancing drug-target interactions. rsc.org Research on the antibacterial agent argyrin A revealed that an analogue containing (S)-5-methoxy-tryptophan retained significant activity, demonstrating the tolerance and potential benefit of such modifications. rsc.org

Protein engineering also leverages tryptophan analogues to probe and modulate protein function. By replacing native tryptophan residues with analogues, researchers can systematically study the role of specific residues in protein folding, stability, and protein-protein interactions. researchgate.netnih.gov This approach has been used to investigate enzyme mechanisms and to design proteins with new functionalities for therapeutic purposes, such as engineered antibodies and cytokines for cancer therapy. nih.govmdpi.com The development of methods to site-specifically incorporate unnatural amino acids into proteins has opened the door to creating proteins with tailor-made properties. acs.org

Advancements in Spectroscopic Sensing and Biomolecular Imaging

Tryptophan is the primary source of intrinsic fluorescence in most proteins, a property widely used to study protein structure and dynamics. acs.orgmdpi.com However, the presence of multiple tryptophan residues in a protein can complicate the interpretation of fluorescence data. nih.govacs.org Tryptophan analogues with unique spectroscopic properties offer a powerful solution to this challenge.

Analogues like 5-methoxytryptophan (B613034) and 5-hydroxytryptophan (B29612) exhibit altered absorption and emission spectra compared to native tryptophan. nih.govacs.org For example, their fluorescence emission is often red-shifted, meaning it occurs at longer wavelengths. acs.org This spectral separation allows researchers to selectively excite and monitor the analogue without interference from the protein's other tryptophan residues. acs.org This makes them excellent probes for studying specific sites within a protein or for monitoring protein-protein interactions through techniques like Fluorescence Resonance Energy Transfer (FRET). nih.gov

The development of tryptophan analogues with even more useful photophysical properties, such as larger Stokes shifts (the separation between absorption and emission maxima) and greater molar extinction coefficients, is an active area of research. acs.org These enhanced properties improve the sensitivity and resolution of fluorescence-based assays. acs.org Such probes are being incorporated into proteins to study conformational changes, ligand binding, and the dynamics of complex biological systems. acs.org The intrinsic fluorescence of tryptophan and its derivatives is also being harnessed for the development of sensors, for example, to detect fecal contamination in drinking water by measuring tryptophan-like fluorescence (TLF). mdpi.com

Table 2: Spectroscopic Properties of Tryptophan and Selected Analogues
CompoundAbsorption Max (λabs, max)Emission Max (λem, max)Key Spectroscopic FeatureApplication
L-Tryptophan (in aqueous solution)~280 nm mdpi.com~360 nm mdpi.comNative intrinsic fluorescence. mdpi.comGeneral protein structure and function studies. acs.org
5-HydroxytryptophanLonger wavelength vs. Tryptophan nih.govRed-shifted vs. Tryptophan nih.govAllows for selective excitation and monitoring. nih.govProbing protein-protein interactions via FRET. nih.gov
4-AzatryptophanRed-shifted vs. Tryptophan acs.orgStrongly red-shifted with a large Stokes shift (~130 nm). acs.orgEmission signal can be easily isolated from native tryptophans. acs.orgFluorescence probes in structurally modified proteins. acs.org

Integration of Modified Tryptophans in Advanced Biomaterials Research

The unique properties of tryptophan and its derivatives are increasingly being exploited in the field of materials science to create novel, functional biomaterials. The indole side chain of tryptophan can participate in hydrogen bonding and π-π stacking interactions, which are crucial for the self-assembly of molecules into higher-order structures like hydrogels. mdpi.com

Researchers are designing and synthesizing tryptophan-derived small molecules that can self-assemble into nanofibrous hydrogels. mdpi.com These materials, which have high water content and biocompatibility, are promising for a range of biomedical applications, including as scaffolds for tissue engineering, for drug delivery, and as antimicrobial materials. mdpi.com The inherent bioactivity of tryptophan derivatives can be leveraged; for example, many tryptophan-rich antimicrobial peptides owe their function to this amino acid. mdpi.com By creating hydrogels from tryptophan derivatives, it is possible to develop materials with intrinsic antibacterial properties. mdpi.com

The ability to modify the tryptophan molecule provides a platform for tuning the properties of these biomaterials. Introducing functional groups, such as the methoxy (B1213986) group in 5-methoxytryptophan, can alter the hydrophobicity, electronic properties, and self-assembly behavior of the parent molecule. This allows for the rational design of biomaterials with specific physical characteristics (e.g., stiffness, degradation rate) and biological functions. mdpi.com Future research will likely focus on creating more complex, multi-functional materials by integrating different modified tryptophan analogues into self-assembling peptide sequences, leading to advanced systems for regenerative medicine and targeted therapies. acs.org

Q & A

Basic Questions

Q. What are the key considerations for solubilizing Fmoc-5-methoxy-L-tryptophan in peptide synthesis?

  • Methodological Answer : this compound is typically dissolved in polar aprotic solvents such as DMF or DMSO. For stock solutions, a concentration of 10 mM is common. To enhance solubility, gentle heating (37°C) combined with sonication is recommended. Prolonged exposure to high temperatures should be avoided to prevent degradation. Stock solutions stored at -20°C remain stable for up to 1 month, while -80°C storage extends stability to 6 months .

Q. How is this compound characterized for purity and structural confirmation?

  • Methodological Answer : Purity is assessed via HPLC (≥98% purity threshold) and TLC, while structural confirmation employs 1^1H/13^13C NMR and mass spectrometry (MS). For example, the molecular weight (426.46 g/mol) and retention time in HPLC can be cross-referenced with standards. Batch-specific Certificates of Analysis (COA) provided by suppliers often include these data .

Q. What storage conditions are optimal for maintaining this compound stability?

  • Methodological Answer : The compound should be stored as a lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis of the Fmoc group. Solutions in DMF or DMSO must be aliquoted to avoid repeated freeze-thaw cycles, which can degrade the reagent. Long-term storage (>6 months) requires temperatures ≤ -80°C .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Coupling efficiency depends on activation reagents (e.g., HBTU or DIC/Oxyma) and reaction time (typically 30–60 minutes). Monitoring with the Kaiser test ensures complete deprotection of the Fmoc group. Steric hindrance from the 5-methoxy substituent may necessitate extended coupling times or double couplings. Pre-activating the amino acid in DMF before resin addition can improve yields .

Q. What analytical strategies are recommended for identifying side products during this compound incorporation into peptides?

  • Methodological Answer : LC-MS and MALDI-TOF are critical for detecting deletions or modifications (e.g., methoxy group oxidation). Comparative analysis with synthetic standards helps quantify side products. For resin-bound intermediates, cleavage and HPLC analysis at intermediate synthesis stages can localize errors. Contradictions in purity data (e.g., supplier COA vs. in-house HPLC) should prompt re-evaluation of solvent compatibility .

Q. How does the 5-methoxy modification influence the spectroscopic properties of tryptophan in peptide structural studies?

  • Methodological Answer : The 5-methoxy group alters the UV absorbance profile of tryptophan, shifting λmax\lambda_{\text{max}} from 280 nm to ~290 nm. This modification also affects fluorescence quantum yield, which must be calibrated in Förster resonance energy transfer (FRET) studies. Researchers should validate spectral changes using model peptides to avoid misinterpretation of conformational data .

Q. What orthogonal protection strategies are compatible with this compound in complex peptide synthesis?

  • Methodological Answer : The Fmoc group is acid-labile, making it compatible with tert-butyl (tBu) or trityl (Trt) side-chain protections. For example, Fmoc-Trp(Boc)-OH derivatives use Boc as an orthogonal group, which is removed with TFA. Compatibility with photolabile or enzyme-cleavable protections (e.g., NVOC) must be tested empirically to avoid premature deprotection .

Notes

  • Ensure all experimental protocols are validated with supplier-provided COA/SDS documentation.
  • For biological applications, verify peptide solubility and stability post-synthesis using circular dichroism (CD) or dynamic light scattering (DLS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.